

The Cytochrome P450-Mediated Metabolism of Desmethoxyyangonin: An In-depth Technical Guide

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Compound of Interest

Compound Name: Desmethoxyyangonin

Cat. No.: B7881930

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Abstract

Desmethoxyyangonin (DMY), one of the six major kavalactones derived from the kava plant (*Piper methysticum*), is recognized for its psychoactive properties. As with many xenobiotics, its metabolism is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides a comprehensive overview of the current understanding of DMY's interaction with CYP enzymes, focusing on its metabolic pathways, the specific isoforms involved, and its notable inhibitory effects on key drug-metabolizing enzymes. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of the metabolic processes and experimental workflows.

Introduction

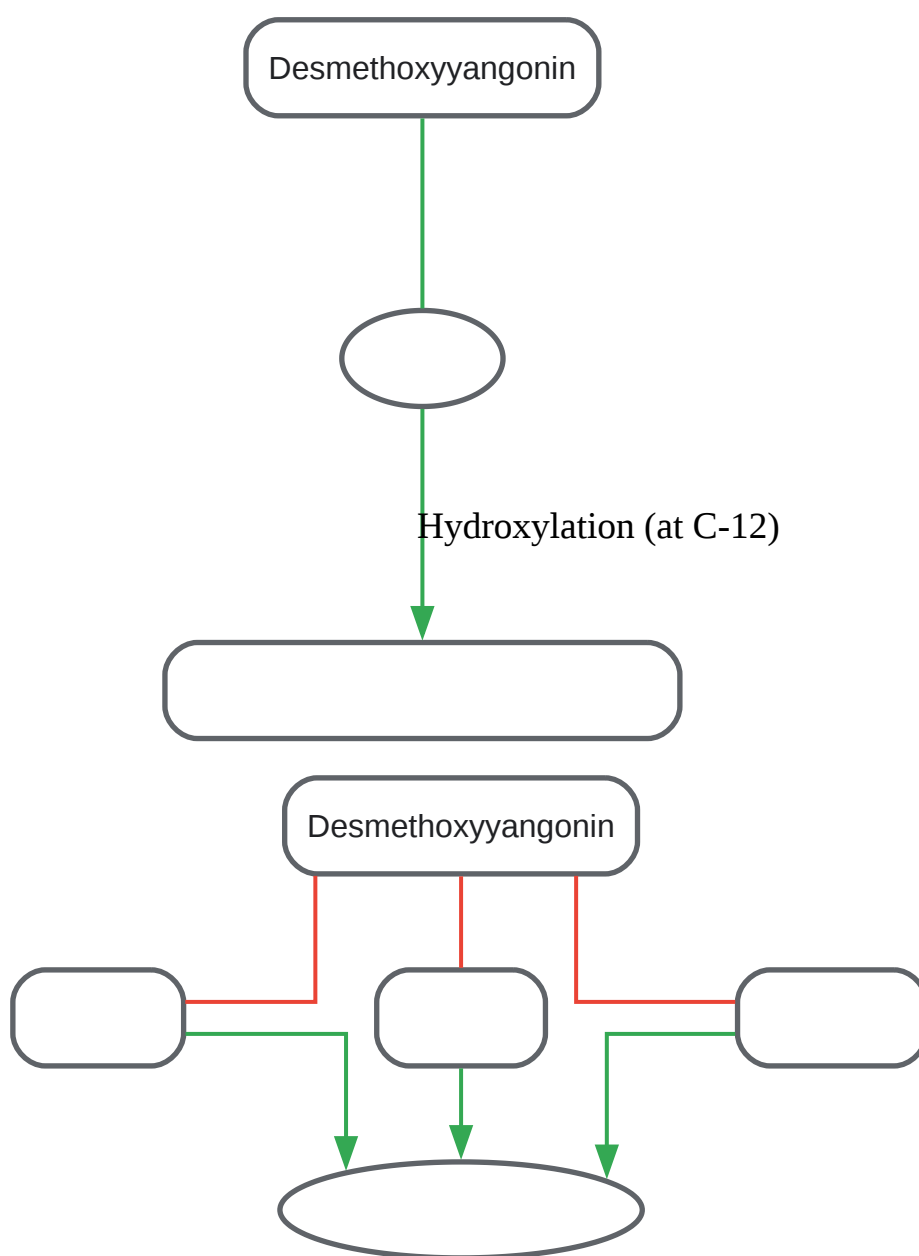
Desmethoxyyangonin is a key bioactive constituent of kava, a traditional beverage and herbal supplement used for its anxiolytic and sedative effects. The clinical efficacy and potential for drug-drug interactions of DMY are intrinsically linked to its metabolic fate, which is predominantly governed by hepatic cytochrome P450 enzymes. Understanding the specifics of this metabolism is critical for predicting its pharmacokinetic profile, assessing safety, and anticipating potential interactions with co-administered therapeutic agents.

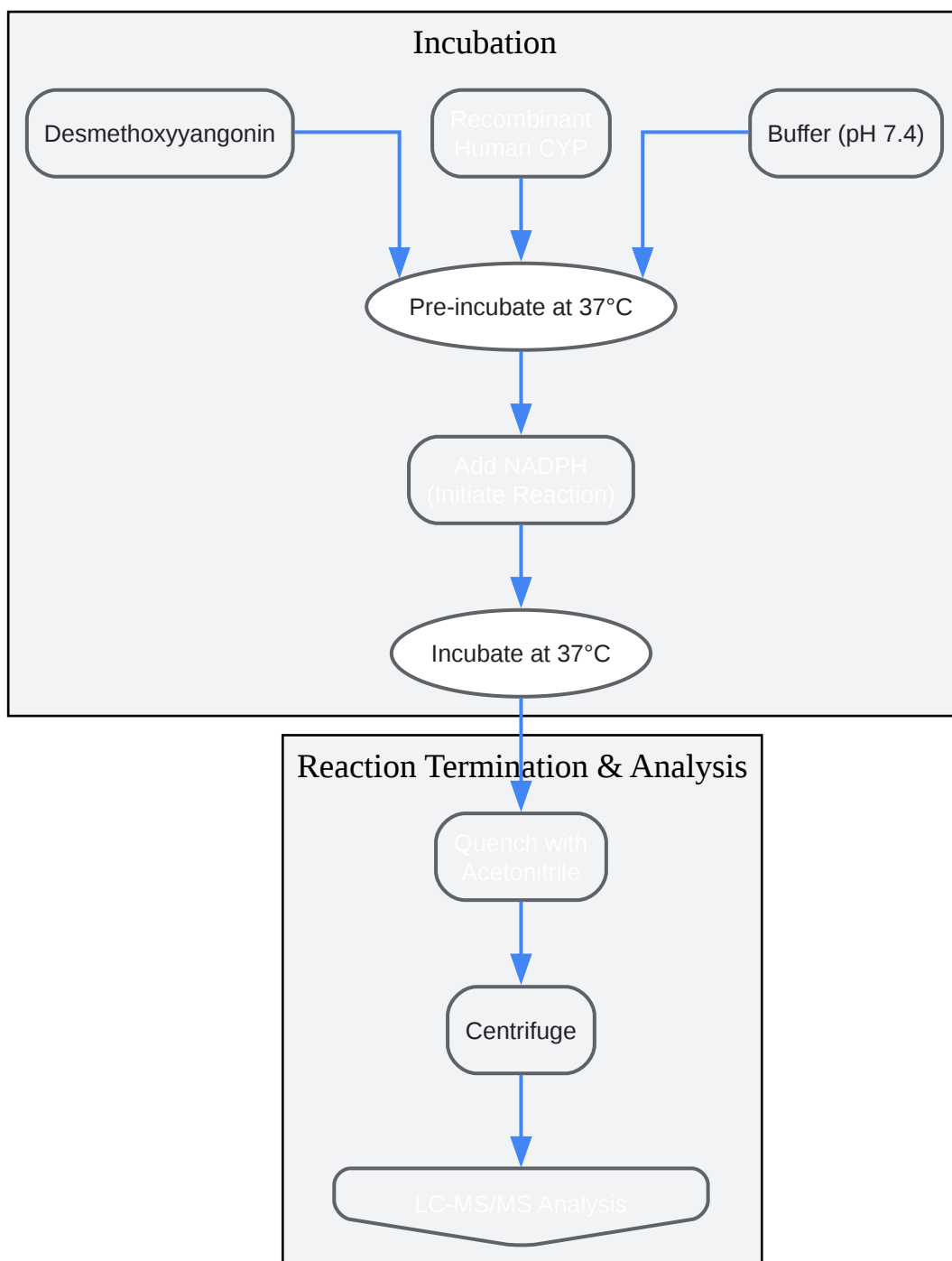
Metabolic Pathways of Desmethoxyyangonin

The metabolism of kavalactones, including **desmethoxyyangonin**, proceeds through several key pathways, with hydroxylation being a primary route of biotransformation.

Primary Metabolic Transformation: Hydroxylation

The principal metabolic pathway identified for **desmethoxyyangonin** in both human and rat liver microsomes is hydroxylation at the C-12 position of the aromatic ring.^[1] This reaction leads to the formation of the metabolite 12-desmethylyangonin.^[1]





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References

- 1. Toxicokinetics of Kava - PMC [pmc.ncbi.nlm.nih.gov]
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